Dihydrokavain

Vue d'ensemble

Description

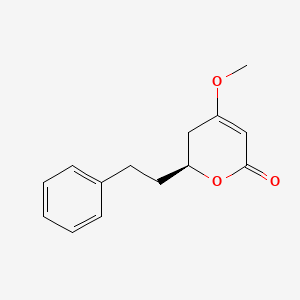

Le Dihydrokavain est l'une des six principales kavalactones présentes dans la plante de kava (Piper methysticum). Il est connu pour ses propriétés anxiolytiques et contribue de manière significative aux effets calmants du kava . Structurellement, le this compound est similaire au kavain, ne différant que par la saturation d'une double liaison à la position C7 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dihydrokavain implique la préparation de 6-phényléthyl-6-valérolactone suivie de l'alkylation du dihydroresorcinol et d'une réaction de Claisen inverse . Les conditions de réaction impliquent généralement l'utilisation de chloroforme et de méthanol comme solvants, la réaction étant effectuée en milieu alcalin .

Méthodes de production industrielle : La production industrielle du this compound est souvent réalisée par extraction des racines de kava, suivie d'une purification à l'aide de techniques chromatographiques. Le processus d'extraction implique l'utilisation de solvants comme l'hexane pour assurer un rendement élevé en this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le dihydrokavain subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants:

Oxydation : Implique généralement l'utilisation d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Implique souvent des réactions d'halogénation utilisant des réactifs comme le brome ou le chlore.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés et des composés halogénés .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique:

Chimie : Utilisé comme composé modèle pour étudier la réactivité des kavalactones.

Biologie : Investigué pour ses effets sur la neurotransmission et ses propriétés neuroprotectrices potentielles.

Industrie : Utilisé dans le développement de compléments alimentaires et de médicaments à base de plantes.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par la modulation des récepteurs de l'acide gamma-aminobutyrique (GABA) dans le cerveau. Il améliore la neurotransmission GABAergique, conduisant à des effets anxiolytiques et sédatifs . De plus, le this compound s'est avéré inhiber la monoamine oxydase B, ce qui peut contribuer à ses propriétés améliorant l'humeur .

Applications De Recherche Scientifique

Pharmacological Properties

Dihydrokavain exhibits various pharmacological properties that make it a subject of interest in clinical research:

- Anxiolytic Effects : this compound has been shown to modulate GABAergic activity in the brain, leading to anxiolytic effects. In studies using neonatal rat models, this compound significantly reduced neuronal discharge rates in the nucleus tractus solitarius, suggesting its potential as an anxiolytic agent by enhancing GABAergic neurotransmission .

- Anti-inflammatory and Neuroprotective Effects : Research indicates that this compound may have anti-inflammatory properties. It has been implicated in reducing inflammation and protecting against neurodegenerative conditions, potentially through modulation of excitatory neurotransmitters in the brain .

- Metabolic Effects : this compound has shown promise in improving glycemic control by modulating AMPK target genes expression. This suggests a potential role in managing metabolic disorders such as diabetes .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- In Vitro Studies on GABAergic Activity :

- Metabolism Studies :

- Animal Studies on Anti-inflammatory Effects :

Potential Therapeutic Applications

Given its pharmacological properties and mechanisms of action, this compound may have several therapeutic applications:

- Anxiety Disorders : Due to its anxiolytic effects mediated through GABA receptor modulation, this compound could be explored as a treatment for anxiety disorders.

- Neurodegenerative Diseases : Its neuroprotective properties may position this compound as a candidate for further research in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

- Metabolic Disorders : The compound's ability to improve glycemic control presents opportunities for exploring its use in diabetes management.

Mécanisme D'action

Dihydrokavain is structurally similar to other kavalactones such as kavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin . The primary difference between this compound and kavain is the saturation of the double bond at the C7 position . While both compounds share similar pharmacological effects, this compound is noted for its stronger anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Le dihydrokavain est structurellement similaire à d'autres kavalactones telles que le kavain, la méthysticine, la dihydrométhysticine, la yangonine et la desméthoxyangonine . La principale différence entre le this compound et le kavain est la saturation de la double liaison à la position C7 . Bien que les deux composés partagent des effets pharmacologiques similaires, le this compound est connu pour ses propriétés anti-inflammatoires plus fortes .

Composés similaires:

- Kavain

- Méthysticine

- Dihydrométhysticine

- Yangonine

- Desméthoxyangonine

Les caractéristiques structurelles uniques et le profil pharmacologique du this compound en font un composé d'un intérêt significatif à la fois dans la recherche scientifique et les applications industrielles.

Activité Biologique

Dihydrokavain (DHK) is a kavalactone derived from the root of the kava plant (Piper methysticum), known for its psychoactive properties and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolism, neuroprotective effects, and implications in cancer research.

Chemical Composition and Pharmacokinetics

This compound is one of several kavalactones, which are lipophilic lactones responsible for the biological effects of kava. The primary constituents include:

- Kavain

- This compound

- Methysticin

- Dihydromethysticin

- Yangonin

- Desmethoxyyangonin

Research indicates that this compound exhibits high lipid solubility, facilitating rapid absorption in the gastrointestinal tract. A study showed that this compound reached peak concentrations in the brain within 5 minutes after intraperitoneal administration in mice, with a maximum concentration of 29.3 ng/mg wet brain tissue .

Metabolism

This compound undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The metabolic pathways include hydroxylation and ring-opening reactions. In male albino rats, nine metabolites were identified after administration of this compound, with 12-hydroxythis compound being the most abundant . The following table summarizes key metabolites and their formation:

| Metabolite | Type | Notes |

|---|---|---|

| 12-Hydroxythis compound | Hydroxylated | Most abundant metabolite |

| 8-Hydroxythis compound | Hydroxylated | |

| 11,12-Dihydroxythis compound | Hydroxylated | |

| Ring-opened metabolites | Ring-opening | Formed in a nearly 2:1 ratio with hydroxylated forms |

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. It appears to mitigate brain injury caused by ischemia. In animal models, combinations of this compound with other kavalactones like methysticin have shown promise in reducing infarction size .

A notable study demonstrated that this compound's rapid penetration into the brain correlates with its potential to exert neuroprotective effects against oxidative stress and neuroinflammation. This suggests that this compound may be beneficial in treating neurodegenerative diseases.

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. A study explored its effects on various cancer cell lines, revealing that it could inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The mechanism appears to involve modulation of cellular signaling pathways associated with growth and survival .

Case Studies

Several case studies have highlighted the effects of kava consumption on human health:

- Chronic Kava Drinkers : A pilot study involving chronic kava consumers showed significant levels of this compound and other kavalactones in plasma after ingestion, indicating rapid absorption and potential psychoactive effects .

- Urinary Metabolite Analysis : In another study, urinary metabolites were analyzed after administering kava extracts to healthy volunteers. The presence of hydroxylated forms of this compound was noted, suggesting active metabolism post-consumption .

Propriétés

IUPAC Name |

(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOYTQRREPYRIW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033433 | |

| Record name | Dihydrokavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-63-3 | |

| Record name | Dihydrokavain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrokawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrokavain | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrokavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROKAWAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW8ZGW9XRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.